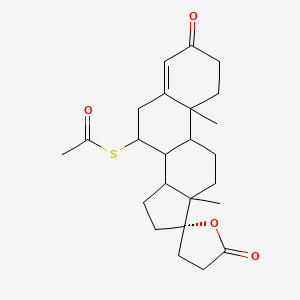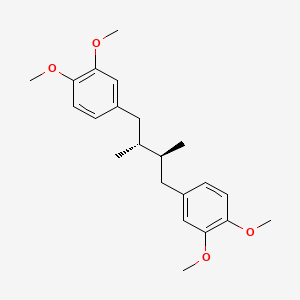
テラメプロコル
概要
説明
Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid, is a synthetic derivative of nordihydroguaiaretic acid. It is a small molecule that has garnered significant interest due to its potential therapeutic applications, particularly in oncology. Terameprocol functions as a global transcription inhibitor, affecting various cellular processes such as cell division, apoptosis, and drug resistance .
科学的研究の応用
Chemistry: Terameprocol is used as a model compound to study the effects of methylation on the biological activity of lignans.
Biology: It is used to investigate the role of transcription inhibitors in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Terameprocol has shown promise as an anticancer agent, particularly in the treatment of high-grade gliomas and non-small cell lung carcinoma.
作用機序
Terameprocol exerts its effects by inhibiting the transcription of specific genes involved in cell survival and proliferation. It down-regulates the Sp1-mediated transcription of survivin and cyclin-dependent kinase 1, which are crucial for cell cycle progression and apoptosis . By inhibiting these pathways, terameprocol induces apoptosis and enhances the sensitivity of cancer cells to radiation therapy .
Safety and Hazards
将来の方向性
Terameprocol has shown promise in clinical trials. A Phase I study defined the toxicity of Terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that Terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas . Another Phase I study of Terameprocol in patients with advanced leukemias showed that it can be safely administered to advanced leukemia patients, sufficient drug exposure was obtained, and clinical activity and biomarker modulation were observed . Currently, a Phase I clinical study of a new formulation of Terameprocol administered orally in soft gelatin capsules in patients with High Grade Glioma (Brain Cancer) is ongoing .
生化学分析
Biochemical Properties
Terameprocol plays a significant role in biochemical reactions by inhibiting the binding of specificity protein 1 (Sp1) transcription factor to DNA. This inhibition affects the expression of several genes, including those involved in cell cycle regulation and apoptosis. Terameprocol interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin and vascular endothelial growth factor (VEGF). These interactions lead to the suppression of gene expression, resulting in growth arrest and apoptosis of cancer cells .
Cellular Effects
Terameprocol exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of tumor-derived cell lines and reduce the production of inflammatory cytokines and chemokines. Terameprocol influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by preventing the binding of RelA to DNA. This inhibition leads to decreased expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) .
Molecular Mechanism
The molecular mechanism of terameprocol involves its ability to inhibit Sp1 transcription factor binding at specific promoter regions. This inhibition affects the expression of genes essential for cell proliferation and survival. Terameprocol also inhibits the activity of cyclin-dependent kinase 1 and reduces the expression of survivin and VEGF. These actions result in cell cycle arrest, apoptosis, and decreased angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terameprocol have been observed to change over time. Terameprocol has shown stability in various formulations, and its long-term effects on cellular function have been studied in both in vitro and in vivo models. In a phase I study, terameprocol was administered to patients with recurrent high-grade gliomas, and stable disease was noted in some patients for extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of terameprocol vary with different dosages in animal models. Preclinical studies have demonstrated its potent anticancer activity in tumor cell lines and animal models. Terameprocol has been shown to inhibit tumor growth and reduce angiogenesis at specific dosages. Higher doses may lead to adverse effects such as hypoxia and interstitial nephritis .
Metabolic Pathways
Terameprocol is involved in metabolic pathways that regulate cell division and apoptosis. It affects the expression of genes involved in these processes by inhibiting Sp1 transcription factor binding. Terameprocol also interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Terameprocol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Terameprocol’s distribution within the body has been studied in clinical trials, where its pharmacokinetics and clearance were evaluated .
Subcellular Localization
The subcellular localization of terameprocol is crucial for its activity and function. Terameprocol inhibits the nuclear translocation of NF-κB RelA and prevents its binding to DNA. This inhibition affects the transcription of pro-inflammatory genes and reduces the production of cytokines and chemokines. Terameprocol’s localization within the nucleus and its interaction with transcription factors are essential for its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
Terameprocol is synthesized through the methylation of nordihydroguaiaretic acid. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of terameprocol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation process, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Terameprocol undergoes various chemical reactions, including:
Oxidation: Terameprocol can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Terameprocol can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted terameprocol compounds .
類似化合物との比較
Similar Compounds
Nordihydroguaiaretic Acid: The parent compound of terameprocol, known for its antioxidant and anti-inflammatory properties.
Tetra-O-methyl Nordihydroguaiaretic Acid: Another methylated derivative with similar biological activities.
Uniqueness
Terameprocol is unique due to its potent transcription inhibitory activity and its ability to enhance the sensitivity of cancer cells to radiation therapy. Unlike its parent compound, nordihydroguaiaretic acid, terameprocol has been shown to have significant anticancer properties, making it a promising candidate for further clinical development .
特性
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24150-24-1 | |
| Record name | Terameprocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terameprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 24150-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAMEPROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



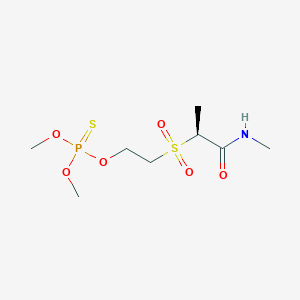
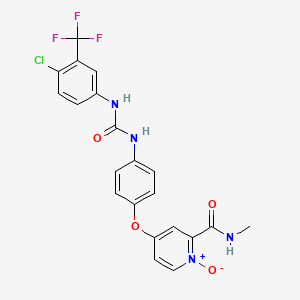
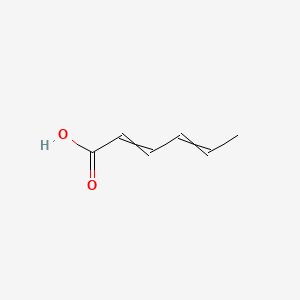
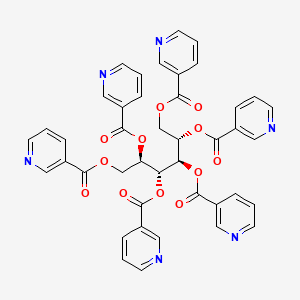
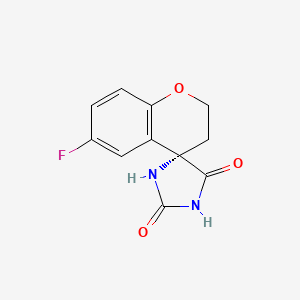
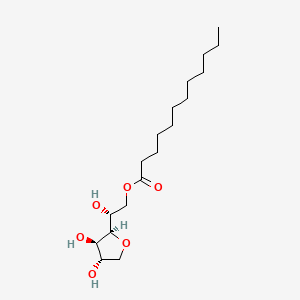


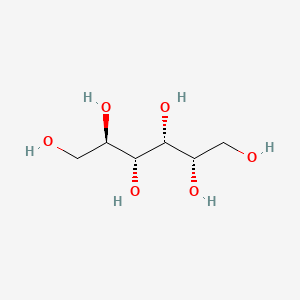
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)

